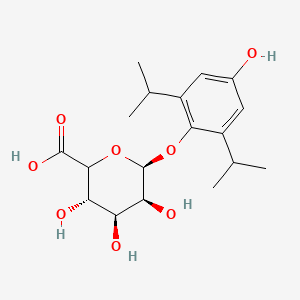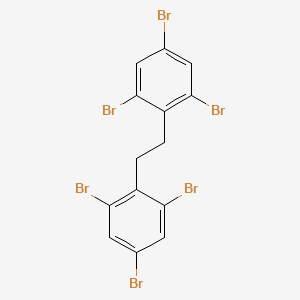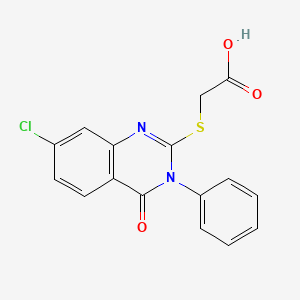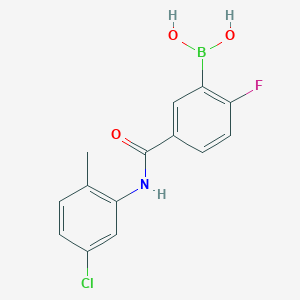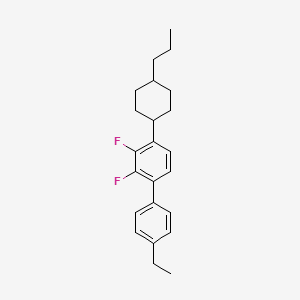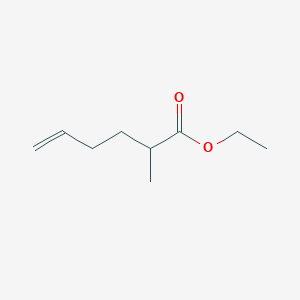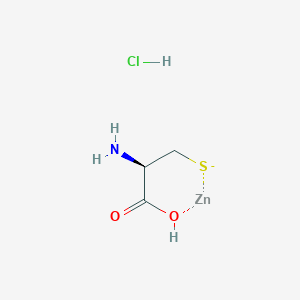![molecular formula C26H29BO2 B13405104 2-[7-(1,1-Dimethylethyl)-1-pyrenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405104.png)
2-[7-(1,1-Dimethylethyl)-1-pyrenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[7-(1,1-Dimethylethyl)-1-pyrenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a pyrene moiety, which is a polycyclic aromatic hydrocarbon, and a dioxaborolane group, which is a boron-containing heterocycle. The presence of the tert-butyl group further enhances its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(1,1-Dimethylethyl)-1-pyrenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of pyrene derivatives with boronic acid or boronate esters under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of the carbon-boron bond. The reaction conditions often require an inert atmosphere, typically nitrogen or argon, and the use of solvents like toluene or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. The purification process may include techniques such as recrystallization, chromatography, and distillation.
化学反应分析
Types of Reactions
2-[7-(1,1-Dimethylethyl)-1-pyrenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boron group to borohydrides or other reduced forms.
Substitution: The dioxaborolane group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenated compounds or organometallic reagents are used under conditions that favor the substitution of the boron group.
Major Products
The major products formed from these reactions include various boronic acids, boronate esters, and other boron-containing compounds that retain the pyrene moiety.
科学研究应用
2-[7-(1,1-Dimethylethyl)-1-pyrenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe in molecular biology studies.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its unique structural properties.
Industry: It is employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism by which 2-[7-(1,1-Dimethylethyl)-1-pyrenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves interactions with molecular targets through its boron and pyrene groups. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis. The pyrene moiety contributes to the compound’s ability to intercalate with DNA and other biomolecules, enhancing its utility in biological applications.
相似化合物的比较
Similar Compounds
2,4-Di-tert-butylphenol: Another boron-containing compound with similar reactivity but different structural properties.
Phenol, 2-(1,1-dimethylethyl): Shares the tert-butyl group but lacks the pyrene moiety, resulting in different applications and reactivity.
Cyclohexane, (1,1-dimethylethyl): Similar in having the tert-butyl group but differs significantly in its overall structure and chemical behavior.
Uniqueness
2-[7-(1,1-Dimethylethyl)-1-pyrenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of the pyrene and dioxaborolane groups, which confer distinct fluorescent properties and reactivity. This makes it particularly valuable in applications requiring both stability and specific interactions with biological and chemical targets.
属性
分子式 |
C26H29BO2 |
|---|---|
分子量 |
384.3 g/mol |
IUPAC 名称 |
2-(7-tert-butylpyren-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C26H29BO2/c1-24(2,3)19-14-17-9-8-16-11-13-21(27-28-25(4,5)26(6,7)29-27)20-12-10-18(15-19)22(17)23(16)20/h8-15H,1-7H3 |
InChI 键 |
AJGYGTAVSLRVRF-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC4=C5C3=C(C=C2)C=CC5=CC(=C4)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


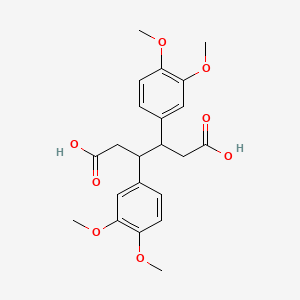
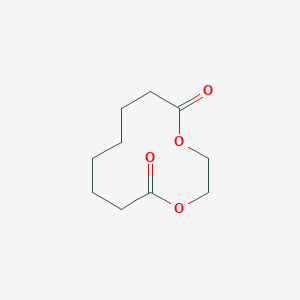
![2-Azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride](/img/structure/B13405038.png)

![2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-phenyl-5-oxazolidinecarboxylic acid](/img/structure/B13405056.png)

